molecular formula C19H25N3 B5753427 1-(3-phenylpropyl)-4-(3-pyridinylmethyl)piperazine

1-(3-phenylpropyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B5753427
M. Wt: 295.4 g/mol
InChI Key: BGSSPBLUQDEAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylpropyl)-4-(3-pyridinylmethyl)piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative and is commonly referred to as PAPP. PAPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The exact mechanism of action of PAPP is not fully understood, but it is believed to work by binding to certain receptors in the brain. Specifically, PAPP has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. PAPP has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
PAPP has a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters. Specifically, PAPP has been shown to increase the release of serotonin and dopamine in the brain, which can have a variety of effects on mood, motivation, and reward processing. PAPP has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PAPP in laboratory experiments is its ability to selectively bind to certain receptors in the brain. This allows researchers to study the effects of PAPP on specific neurotransmitter systems, which can provide valuable insights into the underlying mechanisms of mood disorders and other neurological conditions. However, there are also limitations to using PAPP in lab experiments, including its potential for off-target effects and its limited solubility in certain solvents.

Future Directions

There are a number of potential future directions for research on PAPP and its potential therapeutic applications. One area of interest is the development of more selective PAPP analogs that can target specific neurotransmitter systems with greater precision. Other potential future directions include the investigation of PAPP's effects on other neurological conditions, such as Parkinson's disease and schizophrenia. Overall, PAPP is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

PAPP can be synthesized using a variety of methods, including the reaction of 1-(3-phenylpropyl)piperazine with 3-pyridinemethanol. This reaction typically takes place in the presence of a catalyst, such as palladium on carbon, and can be carried out under a variety of different reaction conditions. Other methods for synthesizing PAPP include the use of other piperazine derivatives as starting materials, as well as the use of different pyridine derivatives as reagents.

Scientific Research Applications

PAPP has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of certain neurotransmitters. PAPP has also been shown to have potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety.

properties

IUPAC Name

1-(3-phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-2-6-18(7-3-1)9-5-11-21-12-14-22(15-13-21)17-19-8-4-10-20-16-19/h1-4,6-8,10,16H,5,9,11-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSSPBLUQDEAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine

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